molecular formula C21H15ClN2O2 B11995329 4-((5-(2-Chlorophenyl)furan-2-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

4-((5-(2-Chlorophenyl)furan-2-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Katalognummer: B11995329
Molekulargewicht: 362.8 g/mol
InChI-Schlüssel: XQFPXOWDQAYSTM-QGOAFFKASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((5-(2-Chlorophenyl)furan-2-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological properties, making them valuable in various scientific research fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-(2-Chlorophenyl)furan-2-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of 2-chlorobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography or crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

4-((5-(2-Chlorophenyl)furan-2-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-((5-(2-Chlorophenyl)furan-2-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-((5-(2-Chlorophenyl)furan-2-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-((5-(2-Chlorophenyl)furan-2-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific structural features, which confer distinct biological and pharmacological properties. Its combination of a furan ring with a pyrazolone moiety makes it a versatile compound for various scientific applications .

Eigenschaften

Molekularformel

C21H15ClN2O2

Molekulargewicht

362.8 g/mol

IUPAC-Name

(4E)-4-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C21H15ClN2O2/c1-14-18(21(25)24(23-14)15-7-3-2-4-8-15)13-16-11-12-20(26-16)17-9-5-6-10-19(17)22/h2-13H,1H3/b18-13+

InChI-Schlüssel

XQFPXOWDQAYSTM-QGOAFFKASA-N

Isomerische SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)C3=CC=CC=C3Cl)C4=CC=CC=C4

Kanonische SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3Cl)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.